N-(4-chloro-2-(trifluoromethyl)phenyl)-1-((3-methylbenzyl)oxy)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
N-[4-Chloro-2-(trifluoromethyl)phenyl]-1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound characterized by its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-Chloro-2-(trifluoromethyl)phenyl]-1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multiple steps. One common method includes the reaction of 4-chloro-2-(trifluoromethyl)aniline with 3-methylbenzyl chloride under basic conditions to form an intermediate. This intermediate is then subjected to cyclization and subsequent functional group modifications to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-2-(trifluoromethyl)phenyl]-1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[4-Chloro-2-(trifluoromethyl)phenyl]-1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique structure makes it a candidate for developing advanced materials with specific electronic or optical properties.
Biological Studies: It is used in studies to understand its interaction with biological macromolecules and its potential as a biochemical probe.
Mechanism of Action
The mechanism of action of N-[4-Chloro-2-(trifluoromethyl)phenyl]-1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
N-[2-Chloro-4-(trifluoromethyl)phenyl]acetamide: Shares structural similarities but differs in functional groups and overall reactivity.
Trifluoromethyl ketones: Known for their applications in medicinal chemistry and as intermediates in various synthetic processes.
Uniqueness
N-[4-Chloro-2-(trifluoromethyl)phenyl]-1-[(3-methylphenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its combination of trifluoromethyl and pyridine moieties, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for specialized applications in research and industry.
Properties
Molecular Formula |
C21H16ClF3N2O3 |
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Molecular Weight |
436.8 g/mol |
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]-1-[(3-methylphenyl)methoxy]-2-oxopyridine-3-carboxamide |
InChI |
InChI=1S/C21H16ClF3N2O3/c1-13-4-2-5-14(10-13)12-30-27-9-3-6-16(20(27)29)19(28)26-18-8-7-15(22)11-17(18)21(23,24)25/h2-11H,12H2,1H3,(H,26,28) |
InChI Key |
UVTJUTCPPZLAHM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CON2C=CC=C(C2=O)C(=O)NC3=C(C=C(C=C3)Cl)C(F)(F)F |
Origin of Product |
United States |
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